3-(Propan-2-yl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)6-3-4-8-7(6)9/h5-6H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIZWTLYXYMEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294224 | |
| Record name | 2-Pyrrolidinone, 3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314969-31-7 | |
| Record name | 2-Pyrrolidinone, 3-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314969-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Propan 2 Yl Pyrrolidin 2 One and Its Derivatives
Multicomponent Reaction Approaches to Pyrrolidin-2-ones
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient strategy for constructing complex molecules such as pyrrolidin-2-one derivatives. nih.govacs.org These reactions offer significant advantages by minimizing waste, reducing reaction time, and allowing for the creation of diverse molecular libraries from simple precursors. researchgate.net
Recent research has highlighted several innovative MCRs for pyrrolidin-2-one synthesis. For instance, highly functionalized pyrrolidines can be obtained through a silver(I)-catalyzed asymmetric [C+NC+CC] coupling process. acs.org Another powerful approach involves an N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization, which provides a transition-metal-free route to highly functionalized 2-pyrrolidinones with broad substrate scope and high efficiency. rsc.org Three-component reactions utilizing aromatic aldehydes, amines, and esters of acylpyruvic or aroylpyruvic acid have also been developed to synthesize polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org Similarly, the reaction between nitroethene derivatives and substituted acetate (B1210297) Michael donors can be employed to form the pyrrolidin-2-one structure after reduction and subsequent lactamization. nih.gov
Catalyst-Free and Solvent-Free Condensation Reactions
In the pursuit of greener and more economical synthetic processes, catalyst-free and solvent-free reactions have gained considerable attention. A prominent industrial method for producing the parent compound, 2-pyrrolidone, involves the ammonolysis of γ-butyrolactone in the liquid phase without a catalyst. chemicalbook.com This reaction is typically performed in a continuous tubular reactor at high temperatures (250 to 290 °C) and pressures (8.0 to 16.0 MPa). chemicalbook.com Under these conditions, the conversion of γ-butyrolactone is nearly complete, with selectivity for 2-pyrrolidone exceeding 94%. chemicalbook.com The presence of water in the reaction system has been found to improve this selectivity. chemicalbook.com Such methods, which eliminate the need for catalysts and organic solvents, are central to developing more sustainable chemical manufacturing processes. researchgate.net
Ultrasound-Assisted Synthesis Strategies
Ultrasound irradiation is recognized as a green chemistry tool that can enhance reaction rates and yields. A modified Paal-Knorr synthesis of substituted pyrroles has been successfully achieved using zirconium chloride as a catalyst under solvent-free conditions with ultrasound assistance. nih.gov This method proved to be a straightforward and efficient route to various substituted pyrroles. nih.gov While this specific research focuses on pyrroles, the application of sonochemistry to accelerate the formation of related heterocyclic compounds like pyrrolidin-2-ones represents a promising area for further investigation, offering potential for shorter reaction times and improved efficiency.
Electrochemical Synthesis Pathways
Electrosynthesis has emerged as a powerful and environmentally friendly alternative for constructing pyrrolidin-2-one scaffolds. researchgate.netmtroyal.canih.gov These methods utilize electrical current to drive chemical transformations, often under mild conditions and with minimal waste generation. researchgate.netchemistryviews.org Electrochemical approaches can enable the generation of reactive intermediates, such as N-centered radicals from tosyl-protected amines, which can then undergo cyclization to form nitrogen heterocycles like pyrrolidines. chemistryviews.org The translation of these electrochemical reactions from batch to continuous flow reactors has been shown to improve productivity and facilitate scale-up. acs.org
Kolbe Anodic Decarboxylation for Pyrrolidin-2-one Formation
A notable electrochemical strategy for synthesizing pyrrolidin-2-ones is based on the Kolbe anodic decarboxylation. researchgate.netorganic-chemistry.orggre.ac.uk This methodology involves the electrochemical oxidation of a carboxylic acid, leading to decarboxylation and the formation of a radical intermediate. researchgate.net This radical then participates in an intramolecular cyclization and a subsequent radical-radical cross-coupling to yield the final pyrrolidin-2-one product. mtroyal.canih.govorganic-chemistry.org This electrosynthesis route is considered an effective and green approach, providing a valuable tool for producing functionalized pyrrolidinones for the pharmaceutical industry. researchgate.netorganic-chemistry.org The method demonstrates broad functional group tolerance, allowing for the synthesis of a variety of N-substituted and C-4-substituted pyrrolidinones. organic-chemistry.org
Studies on Electrode Materials and Reaction Conditions
The efficiency and selectivity of electrochemical syntheses are highly dependent on the choice of electrode materials and reaction conditions. Research into the electrochemical formation of pyrrolidin-2-ones has explored various parameters to optimize the process.
In studies utilizing Kolbe anodic decarboxylation, smooth platinum electrodes have been effectively used. organic-chemistry.org More recent developments have focused on sustainable alternatives, demonstrating that the reaction can be performed on cheaper and more readily available materials like graphite (B72142) and stainless steel. researchgate.netchemistryviews.org The use of amorphous carbon electrodes has been enabled by switching from direct current to a rapid alternating polarity waveform, which also enhances functional group compatibility. researchgate.net
The reaction conditions are also critical for achieving high yields. Optimized protocols often use methanol (B129727) as the solvent and are conducted at temperatures between 10 and 20°C with a current density of 25–37.5 mA/cm². organic-chemistry.org
| Parameter | Details | Source |
|---|---|---|
| Electrode Materials | Smooth Platinum; Graphite; Stainless Steel; Amorphous Carbon | researchgate.netchemistryviews.orgorganic-chemistry.org |
| Solvent | Methanol | organic-chemistry.org |
| Temperature | 10–20°C | organic-chemistry.org |
| Current Density | 25–37.5 mA/cm² | organic-chemistry.org |
| Current Type | Direct Current (DC); Rapid Alternating Polarity | researchgate.net |
Ester-Based Precursor Transformations
Ester-containing compounds are versatile precursors for the synthesis of the pyrrolidin-2-one ring. Various strategies have been developed that leverage the reactivity of ester functionalities to construct the desired heterocyclic core.
One such method involves an intermolecular Michael addition between nitroethene derivatives and substituted acetate Michael donors. nih.gov The resulting adduct undergoes reduction of the nitro group, followed by a spontaneous lactamization to furnish the 3,4-disubstituted pyrrolidin-2-one structure. nih.gov
Another approach utilizes multicomponent reactions where esters of acylpyruvic acid, aromatic aldehydes, and amines are combined to yield 4-acyl-substituted 3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org Similarly, drug precursors containing the pyrrolidine (B122466) ring, such as Captopril, have been synthesized using L-proline methyl ester as a starting material. mdpi.com
Alpha-Alkylation and Subsequent Cyclization
A fundamental and versatile strategy for the synthesis of 3-alkyl-substituted pyrrolidin-2-ones involves the α-alkylation of a suitable precursor followed by an intramolecular cyclization. This approach typically begins with an acyclic compound that contains the core atoms required for the pyrrolidinone ring.
One common method involves the alkylation of γ-amino acids or their ester derivatives. For the synthesis of 3-(propan-2-yl)pyrrolidin-2-one, a γ-amino acid ester can be deprotonated at the α-carbon (the carbon adjacent to the carboxyl group) using a strong base, such as lithium diisopropylamide (LDA). The resulting enolate is then reacted with an isopropyl halide (e.g., 2-bromopropane) to introduce the isopropyl group at the alpha position. Subsequent heating or acid/base catalysis promotes intramolecular cyclization via amide formation, releasing a molecule of alcohol and forming the stable five-membered lactam ring.
Another pathway involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, a nitroalkane can be used as a precursor. The conjugate addition of an isopropyl-containing nucleophile to a γ-nitroacrylate ester, followed by reduction of the nitro group to an amine and subsequent lactamization, provides a route to the desired 3-substituted pyrrolidinone.
These methods are often characterized by the use of readily available starting materials and well-understood reaction mechanisms. However, controlling stereochemistry in these processes often requires additional steps or the use of chiral starting materials.
Continuous Flow Synthesis Protocols
The transition from traditional batch synthesis to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of pyrrolidin-2-ones, continuous flow protocols have been developed, particularly leveraging electrochemistry. acs.org
Combining organic electrosynthesis with continuous flow chemistry provides numerous advantages over batch electrolysis, including faster reaction times, superior mixing, and improved productivity. acs.org The use of continuous flow electrochemical cells with precise geometry, small interelectrode gaps, and a large electrode surface area-to-volume ratio facilitates the efficient scale-up of these reactions. acs.org
A key example is the electrochemical oxidative cyclization of N-substituted 4-amino-butanoates. In a continuous flow setup, a solution of the starting material is pumped through an electrochemical reactor, often a loop reactor, where the oxidative cyclization occurs at the electrode surface. This process avoids the need for chemical oxidants and allows for precise control over reaction conditions. Research has demonstrated that this method can achieve high productivity and yields. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Reactor Type | Loop-reactor | acs.org |
| Reactor Volume | 5 mL | acs.org |
| Productivity | 0.40 g/(h·mL) | acs.org |
| Yield | Up to 81% | acs.org |
This technology is directly applicable to the synthesis of derivatives like this compound by using appropriately substituted precursors. The flow process ensures rapid and safe synthesis, making it an attractive method for industrial production. richmond.edu
Stereoselective Synthesis of Chiral this compound Analogs
The C3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. In many applications, particularly in pharmacology, only one enantiomer is active. Therefore, stereoselective synthesis methods are of paramount importance. mdpi.comnih.gov These methods are broadly classified into chiral auxiliary-mediated approaches and asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
A prominent example is the use of N-tert-butanesulfinyl imines. nih.govresearchgate.net These chiral auxiliaries are highly effective in directing nucleophilic additions. For instance, in a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, a chiral N-tert-butanesulfinyl group can be used to control the facial selectivity of the reaction, leading to the formation of densely substituted pyrrolidines with high diastereoselectivity. nih.govacs.org The sulfinyl group, with its defined (R) or (S) configuration, effectively shields one face of the molecule, forcing the incoming reactant to approach from the less hindered side. nih.govresearchgate.net This strategy allows for the creation of up to four stereogenic centers in a single step with excellent control. nih.gov After the cycloaddition, the sulfinyl group can be readily cleaved under mild acidic conditions to yield the free amine, which can then be cyclized to the chiral pyrrolidinone.
| Reaction Type | Chiral Auxiliary | Key Feature | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | (S)-N-tert-butanesulfinylimine | Induces (2S,3R,4S,5R) configuration | 86-99% | researchgate.net |
Asymmetric Catalysis in Pyrrolidin-2-one Synthesis
Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral pyrrolidines and their derivatives. nih.govmdpi.com
Organocatalysis: Chiral amines, such as proline and its derivatives, are effective organocatalysts for various asymmetric transformations. nih.govmdpi.com For example, the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can generate precursors to 3-substituted pyrrolidinones with high enantioselectivity. nih.gov The catalyst forms a transient chiral enamine with the carbonyl compound, which then attacks the nitroalkene in a stereocontrolled manner.
Metal Catalysis: Transition metal complexes with chiral ligands are widely used for asymmetric synthesis. Palladium-catalyzed reactions, for example, can be used to construct chiral five-membered nitrogen heterocycles. researchgate.net Catalytic asymmetric intramolecular aminopalladation, using a ferrocenyloxazoline palladacycle catalyst, can cyclize allylic N-arylsulfonylcarbamates to form chiral vinyl-substituted heterocycles, which can be further modified to yield pyrrolidinone analogs. researchgate.net Similarly, rhodium(II)-catalyzed asymmetric C–H insertion reactions provide a direct way to functionalize a pyrrolidine ring with high enantio- and diastereocontrol. acs.org
| Catalyst Type | Catalyst Example | Reaction | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Organocatalyst | Diarylprolinol silyl ether | Asymmetric functionalization of aldehydes | High | nih.govmdpi.com |
| Metal Catalyst | Ferrocenyloxazoline palladacycles (FOP) | Asymmetric intramolecular aminopalladation | 89-99% | researchgate.net |
| Metal Catalyst | Chiral Rhodium(II) complex | Asymmetric C-H insertion | High | acs.org |
These advanced catalytic methods provide efficient and highly selective routes to chiral this compound and its analogs, which are essential for the development of new functional materials and therapeutic agents.
Chemical Reactivity and Transformation Mechanisms of 3 Propan 2 Yl Pyrrolidin 2 One
Heterocyclic Ring Reactivity
The pyrrolidin-2-one ring is the central hub of chemical activity in 3-(propan-2-yl)pyrrolidin-2-one. Its reactivity is characterized by the amide functionality and the adjacent C3 position, which is activated by both the carbonyl group and the nitrogen atom.
Nucleophilic Substitution Reactions on the Pyrrolidin-2-one Core
The pyrrolidin-2-one structure possesses multiple sites susceptible to nucleophilic reactions. The most significant of these involves the formation of an enolate by deprotonation of the α-carbon (C3). This α-hydrogen is weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl group, allowing for the formation of a conjugate base, the enolate, in the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). libretexts.org This enolate is a powerful nucleophile and a key intermediate for forming new carbon-carbon bonds at the C3 position. libretexts.orgmasterorganicchemistry.com
Enolates are ambident nucleophiles, meaning they possess two reactive sites: the α-carbon and the oxygen atom. libretexts.orgmasterorganicchemistry.com Reactions with electrophiles can therefore lead to either C-alkylation or O-alkylation. The outcome is often directed by the nature of the electrophile; soft electrophiles like alkyl halides typically react at the softer carbon atom in an SN2-type reaction to yield 3-alkyl-3-isopropylpyrrolidin-2-ones. libretexts.orgmasterorganicchemistry.com
The carbonyl carbon itself is an electrophilic center and can be attacked by nucleophiles, potentially leading to ring-opening via nucleophilic acyl substitution. For instance, strong bases like hydroxide (B78521) can catalyze the hydrolysis of the lactam to form the corresponding γ-amino acid. The nitrogen atom of the lactam can also undergo nucleophilic substitution reactions after deprotonation, allowing for N-alkylation or N-acylation.
| Reaction Type | Reagent(s) | Product Type | Reactive Site |
| C-Alkylation | 1. LDA, THF; 2. R-X | 3-Alkyl-3-isopropylpyrrolidin-2-one | C3 (via enolate) |
| N-Alkylation | 1. NaH; 2. R-X | 1-Alkyl-3-isopropylpyrrolidin-2-one | N1 |
| Ring-Opening | NaOH, H₂O, Δ | γ-Amino acid | C2 (Carbonyl) |
Oxidation and Reduction Pathways of the Amide Linkage
The amide linkage within the this compound ring can undergo both reduction and oxidation, although reduction is more common and synthetically useful. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group completely. This process typically results in the formation of the corresponding cyclic amine, 3-isopropylpyrrolidine, effectively removing the carbonyl oxygen and converting the lactam to an amine.
Oxidation of the lactam ring is less straightforward and generally requires specific oxidizing agents. While the saturated ring is relatively robust, oxidative processes can be initiated at the carbon adjacent to the nitrogen. Research into the synthesis of pyrrolidinones sometimes involves oxidative cyclization of precursors, indicating that the ring system can be formed under oxidative conditions. organic-chemistry.org For instance, metal-free oxidative cyclization of propargyl-substituted ynamides can produce functionalized pyrrolidone skeletons. organic-chemistry.org
Reactivity of the Isopropyl Side Chain
The isopropyl group at the C3 position is a saturated alkyl substituent and, as such, is generally unreactive under standard ionic reaction conditions.
Functionalization of the Propan-2-yl Moiety
Direct functionalization of the isopropyl side chain is challenging due to the strength and low polarity of its C-H bonds. Such transformations typically require harsh, high-energy conditions involving free-radical mechanisms or advanced catalytic C-H activation methods. For example, free-radical bromination could potentially introduce a bromine atom at the tertiary carbon of the isopropyl group, but this would likely be an unselective process, yielding multiple products.
In synthetic practice, it is far more common to construct the pyrrolidin-2-one ring with an already functionalized side chain rather than attempting to modify a pre-existing, unactivated alkyl group.
Regioselective Transformations
Regioselectivity is a critical consideration in the transformation of this compound, particularly when multiple reactive sites could engage with a reagent. A primary example is the competition between N-alkylation and C-alkylation. Using a strong, sterically hindered base like LDA preferentially generates the C3-enolate for subsequent C-alkylation, whereas using a less hindered base like sodium hydride (NaH) can facilitate deprotonation of the N-H bond, leading to N-alkylation. libretexts.org
Furthermore, the enolate formed at C3 presents a case of regioselectivity due to its ambident nature. As mentioned, the choice between C- and O-alkylation can be influenced by factors including the electrophile (Hard-Soft Acid-Base theory), the counter-ion, and the solvent. bham.ac.uk
The existing isopropyl group also plays a crucial role in directing the stereoselectivity of reactions. The bulky nature of this group sterically hinders one face of the molecule. Consequently, when the C3 position is deprotonated to form a planar enolate, an incoming electrophile will preferentially attack from the face opposite to the isopropyl group, leading to a high degree of diastereoselectivity in the formation of a new stereocenter. This principle is fundamental in the stereoselective synthesis of densely substituted pyrrolidines. nih.govchemistryviews.org
Reaction Mechanisms and Kinetic Studies in Pyrrolidin-2-one Derivatization
The derivatization of this compound is primarily governed by the mechanisms of enolate chemistry. The formation of the enolate is a reversible acid-base reaction. The rate of deprotonation at the α-carbon (C3) is influenced by the steric accessibility of the proton and the strength of the base used. bham.ac.uk
For an unsymmetrically substituted ketone, the choice between the kinetic and thermodynamic enolate is a key mechanistic consideration. libretexts.org In the case of this compound, the C3 position is the only enolizable α-carbon next to the carbonyl, simplifying the issue of regioselective enolate formation. However, the geometry (E/Z) of the resulting enolate can still be a factor in the stereochemical outcome of subsequent reactions.
The alkylation of the enolate typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgyoutube.com The enolate acts as the nucleophile, attacking the electrophilic center of the alkyl halide and displacing the leaving group in a single, concerted step. The kinetics of this step are second-order, depending on the concentration of both the enolate and the alkyl halide. youtube.com The stereospecificity of the SN2 reaction, combined with the steric directing effect of the isopropyl group, allows for precise control over the stereochemistry of the final product.
| Transformation | Intermediate | Mechanism | Kinetic/Thermodynamic Considerations |
| C3-Alkylation | C3-Enolate | SN2 | The rate is dependent on concentrations of both enolate and electrophile. youtube.com |
| Lactam Reduction | Hydride-carbonyl adduct | Nucleophilic Acyl Addition | The reaction is typically irreversible and driven by the formation of a stable aluminate salt. |
| N-Alkylation | N-Anion | SN2 | Generally slower than C-alkylation if a C-enolate can be formed. |
Sophisticated Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of 3-(Propan-2-yl)pyrrolidin-2-one, providing detailed information about the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The isopropyl group should produce a doublet for the six equivalent methyl (CH₃) protons and a multiplet for the single methine (CH) proton. The pyrrolidinone ring protons at positions C3, C4, and C5, along with the amine (NH) proton, will exhibit characteristic chemical shifts and coupling patterns, confirming the substitution at the C3 position.
Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR | Predicted ¹³C NMR |
| C=O (C2) | - | ~177 ppm |
| CH (C3) | Multiplet | ~50 ppm |
| CH₂ (C4) | Multiplet | ~25 ppm |
| CH₂ (C5) | Multiplet | ~42 ppm |
| NH | Broad Singlet | - |
| CH (isopropyl) | Multiplet | ~30 ppm |
| CH₃ (isopropyl) | Doublet | ~20 ppm |
To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. Key correlations would be observed between the isopropyl CH proton and the two methyl groups' protons. Additionally, couplings between the protons on C3, C4, and C5 of the pyrrolidinone ring (H3-H4, H4-H5) would establish the ring structure.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, matching the C3-H proton signal with the C3 carbon signal.
Advanced Mass Spectrometry (MS)
Mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity.
LC-MS and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the methods of choice for analyzing the purity of this compound. nih.govnih.govthermofisher.com Given its polar nature, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase chromatography method using a polar-endcapped column (like a C18) would be suitable. nih.govthermofisher.com
A typical method would involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. The compound would be detected by a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The identity of the compound is confirmed by observing the mass-to-charge ratio (m/z) corresponding to its protonated molecule, [M+H]⁺. uni.lu
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula as C₇H₁₃NO. The experimentally measured mass would be compared to the calculated exact mass, with a very low mass error (typically <5 ppm) confirming the elemental composition. researchgate.net
HRMS Data for this compound
| Identifier | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₇H₁₃NO | 127.09972 |
| [M+H]⁺ | C₇H₁₄NO⁺ | 128.10700 |
Data sourced from PubChem uni.lu
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules like proteins and peptides, as well as synthetic polymers. For a small, relatively volatile molecule such as this compound, MALDI-TOF is not a conventional analytical choice. Techniques like ESI-MS or Gas Chromatography-Mass Spectrometry (GC-MS) are generally more suitable for its characterization. There is no specific literature detailing the application of MALDI-TOF for this particular compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular fingerprint. The analysis of the IR spectrum for this compound would reveal characteristic absorption bands confirming the presence of its key structural features.
The primary functional group in the molecule is the five-membered lactam (a cyclic amide). This group gives rise to two particularly strong and informative absorption bands. A strong, sharp absorption is expected in the region of 1700-1660 cm⁻¹ , corresponding to the carbonyl (C=O) stretching vibration. The exact position of this peak can provide clues about the ring strain and hydrogen bonding. For the parent compound, 2-pyrrolidinone (B116388), this peak is observed at approximately 1690-1670 cm⁻¹.
Another key feature is the N-H group of the secondary amide within the lactam ring. This group is expected to show a stretching vibration in the range of 3350-3250 cm⁻¹ . The shape and exact frequency of this peak can indicate the extent of intermolecular hydrogen bonding, often appearing as a broad band. Additionally, N-H bending vibrations may be observed around 1550 cm⁻¹ .
The isopropyl group and the pyrrolidine (B122466) ring consist of sp³-hybridized carbon atoms and hydrogen atoms. The C-H stretching vibrations for these aliphatic moieties are typically observed in the region of 2960-2850 cm⁻¹ . The presence of the isopropyl group may be further suggested by characteristic C-H bending vibrations around 1385-1365 cm⁻¹ , which often appear as a doublet.
Table 1: Expected Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3350 - 3250 | N-H Stretch | Secondary Amide (Lactam) | Medium-Strong, often broad |
| 2960 - 2850 | C-H Stretch | Aliphatic (Isopropyl & Ring) | Medium-Strong |
| 1700 - 1660 | C=O Stretch | Carbonyl (Lactam) | Strong, sharp |
| ~1550 | N-H Bend | Secondary Amide (Lactam) | Medium |
| 1385 - 1365 | C-H Bend | Isopropyl Group | Medium |
Chromatographic Separation Techniques for Pyrrolidin-2-ones
Chromatographic techniques are indispensable for verifying the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for the analysis of pyrrolidinone derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a premier analytical technique that provides high-resolution separation, identification, and quantification of components in a mixture. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Method development would involve the systematic optimization of several key parameters:
Stationary Phase (Column): A C18 (octadecylsilyl) column is the most common choice for RP-HPLC. These columns contain silica (B1680970) particles chemically bonded with C18 hydrocarbon chains, creating a nonpolar stationary phase. The length, particle size, and pore size of the column would be selected to balance resolution and analysis time.
Mobile Phase: The mobile phase would consist of a mixture of a polar organic solvent and water. Acetonitrile (MeCN) is a frequent choice due to its low UV cutoff and viscosity. sielc.com A gradient elution, where the proportion of organic solvent is increased over time, is often employed to ensure the efficient elution of all components. A typical starting point would be a mixture of water and acetonitrile.
Detection: Since the pyrrolidin-2-one structure contains a carbonyl chromophore, UV detection is a viable option. The wavelength of maximum absorbance (λmax) would be determined using a UV-Vis spectrophotometer, but a common wavelength for detecting such compounds is around 210-235 nm. sielc.com
Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard. The column temperature can be controlled (e.g., at 25 °C or 30 °C) to ensure reproducible retention times.
Table 2: Illustrative HPLC Method Parameters for Pyrrolidin-2-one Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good resolution of moderately polar analytes. |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 15 min | Ensures elution of both polar impurities and the less polar product. |
| Flow Rate | 1.0 mL/min | Provides good separation efficiency and reasonable analysis time. |
| Detection | UV at 220 nm | The lactam carbonyl group provides UV absorbance in this region. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique ideal for monitoring the progress of a chemical reaction and for preliminary screening of fractions from a purification process. jsppharm.org
For the analysis of this compound, the procedure would involve:
Stationary Phase: The most common stationary phase for a compound of this polarity is silica gel (SiO₂), a polar adsorbent, often coated on a glass or aluminum plate. jsppharm.orgnih.gov
Sample Application: A dilute solution of the reaction mixture is spotted onto the baseline of the TLC plate.
Mobile Phase (Eluent): A solvent system of appropriate polarity is chosen to separate the starting materials, intermediates, and the final product. The choice of eluent is critical; a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used. The ratio is adjusted to achieve a retention factor (Rf) for the product of approximately 0.3-0.5 for optimal separation.
Visualization: Since many pyrrolidinone derivatives are not colored, visualization techniques are required to see the separated spots. The plate can be viewed under UV light (at 254 nm) if the compounds are UV-active. nih.gov Alternatively, the plate can be placed in a chamber containing iodine vapor, which reversibly stains organic compounds, appearing as brown spots. slideshare.net Specific chemical stains, such as potassium permanganate (B83412) or ninhydrin (B49086) (if the lactam ring is opened to an amine), can also be used.
By comparing the spots of the reaction mixture to those of the starting materials, a chemist can quickly determine if the reactants have been consumed and a new product has formed.
Table 3: Typical TLC System for Monitoring Pyrrolidin-2-one Synthesis
| Parameter | Description | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel GF254 plates | Polar adsorbent suitable for separating moderately polar organic compounds. The "F254" indicates a fluorescent indicator for UV visualization. researchgate.net |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) | The polarity can be fine-tuned by adjusting the ratio to achieve optimal separation of reactants and products. |
| Visualization | 1. UV light (254 nm) 2. Iodine vapor | 1. Non-destructive detection of UV-active compounds. 2. General staining for most organic compounds. nih.govslideshare.net |
Compound Names
Computational Chemistry and Molecular Modeling for 3 Propan 2 Yl Pyrrolidin 2 One Systems
Quantum Chemical Calculations (QCC)
Quantum chemical calculations, which are based on the principles of quantum mechanics, allow for a detailed examination of the inherent properties of 3-(propan-2-yl)pyrrolidin-2-one.
Density Functional Theory (DFT) Studies for Electronic Structure and Energetics
Density Functional Theory (DFT) is a prominent computational method for exploring the electronic characteristics and energy of pyrrolidinone-based molecules. For this compound, DFT calculations can determine fundamental electronic properties. These calculations show how electrons are distributed, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the difference in energy between them, known as the HOMO-LUMO gap. This gap is a key factor in understanding the molecule's reactivity and stability. DFT can also be used to calculate thermodynamic properties like enthalpy and Gibbs free energy, offering a complete energy profile of the molecule. nih.gov
Table 1: Predicted Electronic and Thermodynamic Properties of this compound This table presents illustrative data that would be obtained from specific DFT calculations.
| Property | Predicted Value |
| Molecular Formula | C7H13NO |
| Monoisotopic Mass | 127.09972 Da |
| XlogP | 1.0 |
| Predicted Collision Cross Section (Ų) | |
| [M+H]+ | 128.2 |
| [M+Na]+ | 134.9 |
| [M-H]- | 128.9 |
Data sourced from PubChemLite. uni.lu
Conformer Analysis and Vibrational Frequency Calculations
The three-dimensional structure of this compound is complex due to the presence of a chiral center and the flexibility of its chemical rings. Computational methods can be used to explore all possible shapes, or conformers, of the molecule. By calculating the energy of each conformer, scientists can predict which shapes are most likely to exist at a given temperature.
Vibrational frequency calculations are also important. They confirm that the identified conformers are stable and provide theoretical vibrational spectra. These spectra can be compared with experimental results to ensure the accuracy of the calculated structures. These calculations can also identify specific vibrations within the molecule, such as the stretching of the carbon-oxygen double bond in the lactam ring.
Prediction of Spectroscopic Data through Quantum Chemistry
Quantum chemistry is a valuable tool for predicting and interpreting the spectroscopic data of this compound. For example, time-dependent DFT (TD-DFT) can simulate ultraviolet-visible (UV-Vis) spectra, which helps in understanding the electronic transitions within the molecule.
Additionally, nuclear magnetic resonance (NMR) chemical shifts can be calculated. By averaging the calculated shifts over the most stable conformers, a theoretical NMR spectrum can be created. The close match often found between theoretical and experimental spectra helps to confirm the molecule's structure.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to investigate how this compound might interact with biological targets, providing clues about its mechanism of action.
Analysis of Ligand-Receptor Interactions
Molecular docking simulations can predict how this compound binds to a receptor molecule. These simulations use scoring functions to estimate the strength of the binding and to identify key interactions, such as hydrogen bonds and hydrophobic interactions. For example, the oxygen atom in the lactam ring could form a hydrogen bond, while the isopropyl group might interact with nonpolar regions of a receptor. The results from these simulations can help prioritize which biological targets to investigate further in the lab.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table represents hypothetical data from a molecular docking simulation.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -6.8 |
| Hydrogen Bonds | 1 |
| Interacting Residues | ASP 122, LEU 244 |
| Hydrophobic Interactions | VAL 119, ILE 249, ALA 299 |
Conformational Landscapes and Flexibility Studies
While molecular docking provides a static image of the binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations can show how the shape of this compound changes over time, both on its own and when bound to a receptor. These simulations reveal the molecule's flexibility and how it might adapt when it binds. By analyzing the simulation, researchers can assess the stability of the binding and observe any significant changes in the shape of the molecule or the receptor. This provides a more realistic and detailed picture of the binding process.
In Silico Prediction of Molecular Properties and Pharmacokinetic Profiles
In modern drug discovery, the early prediction of a molecule's properties and its likely behavior in the body is crucial for reducing costs and failure rates. In silico tools, which utilize computational models, are essential for forecasting the physicochemical properties and pharmacokinetic profiles of new chemical entities. For derivatives of the pyrrolidin-2-one scaffold, including this compound, these computational approaches allow researchers to prioritize candidates with favorable drug-like characteristics long before they are synthesized.
The pharmacokinetic profile, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determines the fate of a drug in the body. Computational models are widely used to predict these key parameters. nih.gov For instance, studies on various pyrrolidin-2-one derivatives have successfully employed in silico ADMET predictions to evaluate their potential as drug candidates. researchgate.net These analyses can predict factors such as oral absorption, central nervous system (CNS) activity, and potential for cardiac toxicity (e.g., hERG blockade). researchgate.net
A typical workflow involves using specialized software and web servers (like SwissADME) to calculate a range of molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area) from the 2D or 3D structure of the compound. researchgate.net These descriptors are then used by underlying algorithms, often built on quantitative structure-activity relationship (QSAR) models, to predict ADME properties. biointerfaceresearch.commdpi.com For example, research on a library of novel pyrrolidin-2-one analogues designed as potential acetylcholinesterase inhibitors showed that the designed compounds were predicted to be CNS active, possess good to excellent oral absorption, and lack hERG blockade potential. researchgate.net Similarly, in silico studies on pyrrolidine-2,5-dione derivatives confirmed their drug-like nature through pharmacokinetic predictions. ebi.ac.uk
These predictive models provide a rapid and cost-effective way to screen out compounds that are likely to fail due to poor pharmacokinetics, allowing medicinal chemists to focus on synthesizing and testing the most promising candidates.
Table 1: Representative In Silico Predicted Properties for a Hypothetical Pyrrolidin-2-one Derivative
| Property Class | Parameter | Predicted Value/Classification | Significance |
| Physicochemical | Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness |
| LogP (Lipophilicity) | 1-3 | Optimal range for membrane permeability and solubility | |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Associated with good oral bioavailability and CNS penetration | |
| Absorption | Human Intestinal Absorption | High | Indicates good potential for oral administration |
| Caco-2 Permeability | High | Predicts absorption across the intestinal epithelial barrier | |
| Distribution | CNS Permeability | Yes | Suggests the compound can cross the blood-brain barrier |
| Plasma Protein Binding (PPB) | < 90% | Lower binding increases the free fraction of the drug available for therapeutic action mdpi.com | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Non-inhibitor of major isoforms (e.g., CYP2D6, CYP3A4) | Low potential for drug-drug interactions |
| Excretion | hERG Inhibition | No | Reduced risk of drug-induced cardiac arrhythmia |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Indicates the compound has properties favorable for an orally active drug |
Virtual Screening and Computational Design of Pyrrolidin-2-one Libraries
Virtual screening is a powerful computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a specific protein or enzyme. youtube.com This process is fundamental to modern drug discovery and is particularly valuable for exploring the chemical space around a core scaffold like pyrrolidin-2-one. The goal is to enrich the selection of molecules for experimental testing, thereby increasing the efficiency and success rate of identifying new drug leads. researchgate.net
The process can be broadly categorized into two approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). researchgate.net
Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown but a set of molecules with known activity is available. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Using a known active pyrrolidin-2-one derivative as a template, LBVS can search large databases for compounds with similar 2D fingerprints or 3D shapes. researchgate.net
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or cryo-EM, for example), SBVS can be employed. This approach, commonly known as molecular docking, simulates the interaction between each molecule in a library and the binding site of the target. biointerfaceresearch.com Compounds are ranked based on a scoring function that estimates the binding affinity. This method has been used to identify potential pyrrolidin-2-one inhibitors for various targets, such as acetylcholinesterase. researchgate.net
The creation of the libraries themselves is a key aspect of computational design. Researchers can design focused libraries of virtual pyrrolidin-2-one derivatives by applying known synthetic reactions to a set of available building blocks. youtube.com This "make-on-demand" approach allows for the generation of billions of synthetically feasible molecules. nih.gov Computational tools can then be used to filter these massive libraries for desirable properties (e.g., drug-likeness, low toxicity) before performing the more computationally intensive virtual screening. youtube.com
For example, a research campaign might start with the this compound core and computationally explore various substitutions at different positions on the ring to create a custom virtual library. This library would then be docked against a target of interest. The top-scoring hits from the virtual screen, representing the most promising candidates, would then be prioritized for synthesis and biological evaluation. researchgate.net This iterative cycle of computational design, virtual screening, synthesis, and testing is a cornerstone of contemporary medicinal chemistry.
Strategic Applications in Advanced Organic Synthesis
3-(Propan-2-yl)pyrrolidin-2-one as a Chiral Building Block
A chiral building block, or chiral synthon, is a molecule that possesses one or more stereocenters and is used as a starting material for the synthesis of more complex, enantiomerically pure compounds. The value of a chiral building block is determined by the efficiency and stereoselectivity of its own synthesis, as well as its versatility in subsequent chemical transformations.
While specific, high-yielding enantioselective syntheses for this compound are not extensively documented in publicly available literature, general methods for the asymmetric synthesis of 3-substituted pyrrolidinones have been developed. These methods often rely on the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is a powerful strategy for constructing substituted pyrrolidines with high stereocontrol. mappingignorance.org Another approach involves the asymmetric "clip-cycle" synthesis, where an enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid to form the pyrrolidine (B122466) ring with high enantioselectivity. core.ac.uk
The application of such methodologies could, in principle, provide access to enantiomerically enriched (R)- and (S)-3-(propan-2-yl)pyrrolidin-2-one, which could then serve as valuable synthons for the introduction of the isopropyl-substituted stereocenter in the total synthesis of complex target molecules.
Table 1: Illustrative Asymmetric Syntheses of Substituted Pyrrolidines
| Catalyst/Method | Reactants | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amine, Thioacrylate | 3,3-disubstituted pyrrolidine | High | core.ac.uk |
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylide, Dipolarophile | Substituted Pyrrolidine | High | mappingignorance.org |
Note: This table presents general methods for the synthesis of substituted pyrrolidines due to the lack of specific data for this compound.
Utilization as a Chiral Auxiliary in Asymmetric Transformations
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed, having served its purpose of transferring its chirality to the target molecule. wikipedia.orgsigmaaldrich.com
There is a lack of specific studies in the available literature detailing the use of this compound as a chiral auxiliary. However, the general class of chiral pyrrolidine derivatives has been successfully employed in this capacity. For instance, C2-symmetrical 2,5-disubstituted pyrrolidines have been widely used as chiral auxiliaries in a variety of transformations. nih.gov
In a related context, a study on the cobalt-catalyzed asymmetric reductive coupling of isocyanates with racemic tertiary alkyl halides utilized 3-chloro-3-methyl-1-phenylpyrrolidin-2-one as a substrate. While this compound is not the focus of this article, the research demonstrated that sterically demanding groups, such as an isopropyl group, at the α-position could be accommodated in the resulting products with high enantiomeric ratios. acs.org This suggests that pyrrolidinone scaffolds can be effective in stereocontrolled reactions involving sterically hindered centers.
Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric/Enantiomeric Excess | Reference |
| Pseudoephedrine | Alkylation | Carboxylic acid derivative | High | harvard.edu |
| Oxazolidinones | Aldol (B89426) Reaction | Acyl-oxazolidinone | High | wikipedia.org |
| C2-Symmetrical Pyrrolidines | Various | Various | High | nih.gov |
Note: This table provides examples of established chiral auxiliaries to illustrate the concept, as specific applications of this compound as a chiral auxiliary are not documented.
Role as an Organocatalyst in Enantioselective Reactions
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical reactions enantioselectively. nih.gov Pyrrolidine-based structures are among the most successful scaffolds for organocatalysts, particularly in aminocatalysis, where they form chiral enamines or iminium ions as key intermediates. nih.gov
While there are no specific reports of this compound itself acting as an organocatalyst, its structural relatives have shown significant catalytic activity. For example, pyrrolidine-based organocatalysts have been effectively used in asymmetric Michael additions, aldol reactions, and cycloadditions. rsc.orgresearchgate.net The substitution pattern on the pyrrolidine ring is crucial for the catalyst's efficacy and the stereochemical outcome of the reaction.
Research on N-isopropyl-2,2'-bipyrrolidine derivatives as organocatalysts for asymmetric Michael additions has demonstrated that the isopropyl group can be a part of a highly effective catalytic system. researchgate.net These findings suggest that a molecule like this compound could potentially be modified to create novel organocatalysts.
Table 3: Applications of Pyrrolidine-Based Organocatalysts
| Organocatalyst Type | Reaction Type | Reactants | Enantiomeric Excess (ee) | Reference |
| Pyrrolidine-based porous polymer | Michael Addition | Cyclohexanone, Nitroolefins | up to 99% | rsc.org |
| N-isopropyl-2,2'-bipyrrolidine derivatives | Michael Addition | Ketones/Aldehydes, Nitroolefins/Vinyl sulfones | up to 80% | researchgate.net |
| Proline-derived dipeptides | Aldol Reaction | Aldehydes, Ketones | Good to high | nih.gov |
Note: This table highlights the utility of related pyrrolidine structures in organocatalysis due to the absence of data for this compound.
Integration into Complex Natural Product and Synthetic Target Architectures
The ultimate test of a chiral building block's utility is its successful incorporation into the total synthesis of complex molecules, such as natural products. The pyrrolidine ring is a common feature in a vast array of alkaloids and other biologically active compounds. mappingignorance.orgrsc.orgnih.gov
A search of the current literature did not reveal any natural products or complex synthetic targets that contain the this compound moiety as a structural subunit. However, the broader class of substituted pyrrolidines is central to many synthetic endeavors. For example, the asymmetric 'clip-cycle' methodology has been applied to the catalytic enantioselective total syntheses of the N-methyl pyrrolidine alkaloids (R)-irnidine and (R)-bgugaine. core.ac.uk
The development of synthetic routes to enantiopure this compound would open the door to its potential use in the synthesis of novel analogs of known bioactive compounds or entirely new molecular architectures.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Pathways
The synthesis of pyrrolidin-2-one derivatives is an active area of research, with a growing emphasis on green and sustainable methodologies. Future efforts concerning 3-(propan-2-yl)pyrrolidin-2-one and its analogs will likely focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally benign approaches.
One promising avenue is the use of ultrasound-promoted multicomponent reactions. For instance, the synthesis of substituted 3-pyrrolin-2-ones has been achieved using citric acid as a green catalyst in an ethanol-water solvent system under ultrasound irradiation. rsc.org This approach offers advantages such as clean reaction profiles, easy work-up procedures, and shorter reaction times. Adapting such methodologies for the stereoselective synthesis of saturated 3-alkyl-pyrrolidin-2-ones presents a viable and sustainable research goal.
Another area of development is the use of one-pot cascade reactions. A novel method for creating densely functionalized pyrrolidinones involves a metal-free, one-step process from arylsulfonamides and cyclopropane (B1198618) diesters under simple base treatment. acs.org This reaction proceeds through a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.org Exploring similar cascade strategies for the synthesis of this compound from readily available starting materials could provide an efficient and atom-economical route.
Furthermore, reductive amination of levulinic acid and its derivatives is a key route to N-alkyl-5-methyl-2-pyrrolidones and represents a sustainable pathway from biomass-derived feedstocks. researchgate.net Research into analogous bio-based starting materials for the synthesis of 3-substituted pyrrolidinones could significantly enhance the green credentials of this class of compounds.
Application of Machine Learning and Artificial Intelligence in Pyrrolidin-2-one Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of medicinal chemistry and materials science. For the pyrrolidin-2-one scaffold, these computational tools offer powerful new ways to predict properties and guide the discovery of novel compounds.
ML models are increasingly used for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.goviapchem.org For a compound like this compound, which currently lacks experimental data, ML algorithms can provide initial estimates of its pharmacokinetic and safety profiles, helping to prioritize it for further investigation. nih.gov Deep learning models, in particular, are being developed to predict various molecular properties directly from a compound's structure. youtube.com
Generative AI models are emerging as a powerful tool for de novo drug design. rsc.org These models can explore vast chemical spaces to design new molecules with desired properties, often focusing on privileged scaffolds like pyrrolidin-2-one. nih.govchemrxiv.org A generative model could be trained on known bioactive pyrrolidin-2-ones to design novel derivatives of this compound with enhanced biological activity for a specific target.
Furthermore, machine learning can accelerate the discovery of new synthetic routes. By analyzing vast databases of chemical reactions, AI can suggest novel and efficient pathways for the synthesis of target molecules, including those with a 3-substituted pyrrolidin-2-one core.
A recent development is the MS2Prop model, which can predict chemical properties directly from mass spectrometry data, even for novel compounds not present in existing databases. biorxiv.org This could be particularly valuable for rapidly assessing the properties of newly synthesized derivatives of this compound.
Table 1: Predicted Physicochemical and ADMET Properties for this compound using Machine Learning Models
| Property | Predicted Value | Prediction Method | Reference |
| XlogP | 1.0 | Machine Learning (Predicted) | PubChem |
| Quantitative Estimate of Drug-likeness (QED) | 0.637 (for a dataset of un-annotated natural products) | MS2Prop | biorxiv.org |
| Synthetic Accessibility Score | Varies based on model | Deep Learning Models | rsc.org |
| hERG Blockade | Predicted to be non-blocker (for similar compounds) | Deep Learning Models | N/A |
| CNS Activity | Predicted to be CNS active (for similar compounds) | Deep Learning Models | N/A |
Note: The data in this table is based on predictions from various machine learning models and should be considered as indicative rather than definitive experimental values.
Exploration of New Catalytic Roles for Pyrrolidin-2-one Derivatives
The pyrrolidine (B122466) scaffold is a cornerstone of organocatalysis, with proline and its derivatives being among the most widely used organocatalysts. nih.gov Future research is likely to explore the catalytic potential of more complex pyrrolidine-2-one derivatives, including those based on the this compound structure.
The introduction of a substituent at the 3-position can influence the steric and electronic environment of the pyrrolidine ring, potentially leading to novel catalytic activities or selectivities. For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been shown to be effective in the Michael addition of aldehydes to nitroolefins. beilstein-journals.org Investigating how a 3-isopropyl group might modulate the catalytic properties of a pyrrolidin-2-one-based catalyst in similar reactions is a logical next step.
The development of hybrid catalysts, which combine the pyrrolidin-2-one scaffold with other functional groups, is another promising area. Researchers have designed hybrids of dipeptides with a 2-pyrrolidinone (B116388) scaffold derived from pyroglutamic acid, which have shown catalytic activity in asymmetric aldol (B89426) reactions in both organic and aqueous media. nih.gov This suggests that this compound could serve as a building block for the synthesis of novel chiral ligands and organocatalysts.
Furthermore, the basicity and nucleophilicity of pyrrolidines are key to their catalytic activity. acs.org A detailed study of these properties for this compound and its derivatives would be crucial in identifying their potential applications in organocatalysis.
Advanced Characterization Techniques for Complex Pyrrolidin-2-one Systems
As more complex derivatives of this compound are synthesized, advanced characterization techniques will be essential to fully elucidate their three-dimensional structures and dynamic behavior.
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the chiral recognition of organic compounds. nih.govconsensus.app For chiral derivatives of this compound, advanced NMR techniques, potentially using chiral solvating agents, will be crucial for determining enantiomeric purity and assigning absolute configurations. nih.govresearchgate.net A new NMR technique that allows for the direct detection of molecular chirality without the need for additional chiral agents could streamline this process significantly. theanalyticalscientist.com
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of molecules in the solid state. nih.govmdpi.com For novel pyrrolidin-2-one derivatives, X-ray crystallography will be invaluable for confirming their stereochemistry and understanding the intermolecular interactions that govern their packing in the crystal lattice. mdpi.comnih.gov
Mass spectrometry is another key technique, and understanding the fragmentation pathways of pyrrolidin-2-one derivatives is crucial for their identification. researchgate.net High-resolution mass spectrometry (HRMS) coupled with techniques like collision-induced dissociation (CID) can provide detailed structural information. researchgate.net Computational tools that predict fragmentation pathways, such as ChemFrag, can aid in the interpretation of mass spectra for novel compounds. uni-halle.de
Table 2: Spectroscopic Data for Pyrrolidin-2-one and Related Compounds
| Compound | Technique | Key Data | Reference |
| Pyrrolidin-2-one | 1H NMR (500 MHz, CDCl3) | δ 6.90 (bs, 1H, N-H), 3.48-3.25 (m, 2H, C5-H), 2.42-2.24 (m, 2H, C4-H), 2.78-2.50 (m, 2H, C3-H) | researchgate.net |
| 1,5-Diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | 13C NMR (125 MHz, CDCl3) | δ 165.21, 162.99, 156.55, 136.36, 135.18, 129.05, 128.68, 128.61, 127.63, 125.93, 122.38, 113.29, 61.68, 61.35, 14.03 | nih.gov |
| This compound | Predicted Mass Spectrometry | [M+H]+: 128.10700, [M+Na]+: 150.08894 | PubChem |
Note: The data for pyrrolidin-2-one and the 3-pyrroline-2-one (B142641) derivative are experimental, while the mass spectrometry data for the title compound is predicted.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(Propan-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves cyclization reactions using malonyl chloride derivatives. For example, ethyl malonyl chloride can undergo amidation with propargylamines followed by base-catalyzed 5-exo-dig cyclization to form pyrrolidin-2-one scaffolds . Critical parameters include:
- Reagent selection : Use aprotic solvents (e.g., THF) to minimize side reactions.
- Temperature control : Maintain 0–5°C during amidation to prevent premature cyclization.
- Catalyst optimization : Base catalysts like NaHCO₃ improve cyclization efficiency.
Yield optimization requires monitoring intermediates via TLC or HPLC.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the pyrrolidin-2-one ring via characteristic carbonyl signals (~175 ppm in ¹³C NMR) and isopropyl group splitting patterns in ¹H NMR .
- Mass spectrometry (MS) : ESI-MS in positive ion mode can verify molecular weight (e.g., m/z 141.1 for the base structure).
- HPLC : Purity >95% is achievable using a C18 column with acetonitrile/water gradients.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : While toxicity data are limited, adopt precautionary measures:
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation using fume hoods.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound to explore biological activity?
- Methodological Answer : Synthesize derivatives with modifications to the isopropyl group or pyrrolidinone ring. For example:
Q. What computational strategies are effective for predicting the reactivity or target interactions of this compound?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., neurotransmitter receptors) to predict binding modes .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity at the carbonyl group .
- MD simulations : Study solvation effects on conformational stability using GROMACS .
Q. How should researchers resolve contradictions in biological activity data across experimental models?
- Methodological Answer : Contradictions may arise from assay variability or metabolic instability. Mitigate by:
- Standardized assays : Replicate results in orthogonal models (e.g., cell-free vs. cell-based systems).
- Metabolic profiling : Use LC-MS to identify degradation products in different media .
- Dose-response curves : Confirm activity thresholds across ≥3 independent experiments.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
